

An In-depth Technical Guide on 8(S)-hydroxy-9(S)-Hexahydrocannabinol

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Compound of Interest

Compound Name: 8(S)-hydroxy-9(S)-
Hexahydrocannabinol

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available on the specific stereoisomer **8(S)-hydroxy-9(S)-Hexahydrocannabinol** is limited. This guide synthesizes the currently available data on this compound, its parent compounds (9R-HHC and 9S-HHC), and related metabolites to provide a comprehensive overview. Direct experimental data for 8(S)-hydroxy-9(S)-HHC is sparse, and some sections rely on data from related compounds for context.

Core Properties

8(S)-hydroxy-9(S)-Hexahydrocannabinol is a primary active metabolite of 9(S)-Hexahydrocannabinol (9S-HHC), a semi-synthetic cannabinoid.^{[1][2][3]} It is formed in the body following the consumption of HHC through metabolic processes.^{[1][4]} This compound is available as an analytical reference standard for research and forensic applications.^{[2][5][6]}

Physicochemical Data

The fundamental chemical and physical properties of **8(S)-hydroxy-9(S)-Hexahydrocannabinol** are summarized below.

Property	Value
Formal Name	[6aR-(6a α ,8 β ,9 α ,10a β)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol[2]
Synonyms	8 α -hydroxy-9 β -Hexahydrocannabinol, 8 α -hydroxy-9(S)-HHC, 8(S)-hydroxy-9(S)-HHC[2]
Molecular Formula	C ₂₁ H ₃₂ O ₃ [2][7]
Molecular Weight	332.5 g/mol [2][7]
Physical State	Solid[2]
Solubility	Acetone: 10 mg/mL[2]
CAS Number	36403-93-7[2]

Pharmacological Profile

The pharmacological profile of 8(S)-hydroxy-9(S)-HHC is not well-characterized. However, it is believed to be a psychoactive compound, likely interacting with the canonical cannabinoid receptors, CB1 and CB2.[1] Its psychoactive effects are thought to be less intense than those of its parent compound, HHC, or Δ^9 -THC.[1]

Receptor Binding and Functional Activity

Specific receptor binding affinities (K_i) and functional activity (EC_{50}) values for 8(S)-hydroxy-9(S)-HHC are not available in the reviewed literature. To provide context, the data for the parent HHC diastereomers are presented below. The 9(R)-HHC epimer is primarily responsible for the psychoactive effects of HHC, exhibiting significantly higher binding affinity and functional activity at the CB1 receptor compared to the 9(S)-HHC epimer.[8][9][10] While 9(S)-HHC binds to cannabinoid receptors, it demonstrates diminished activity in functional assays.[9][11]

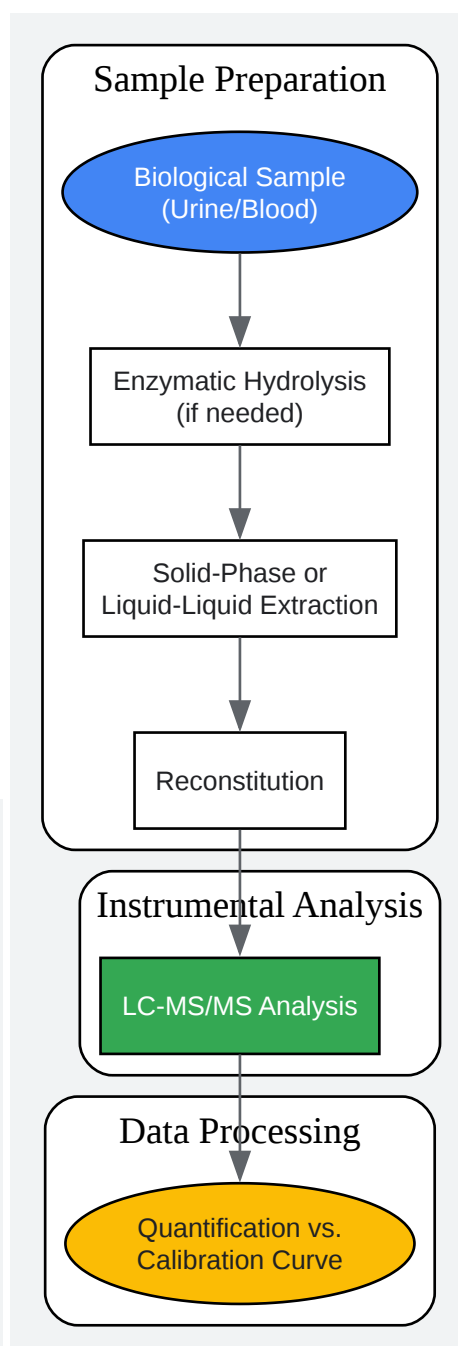
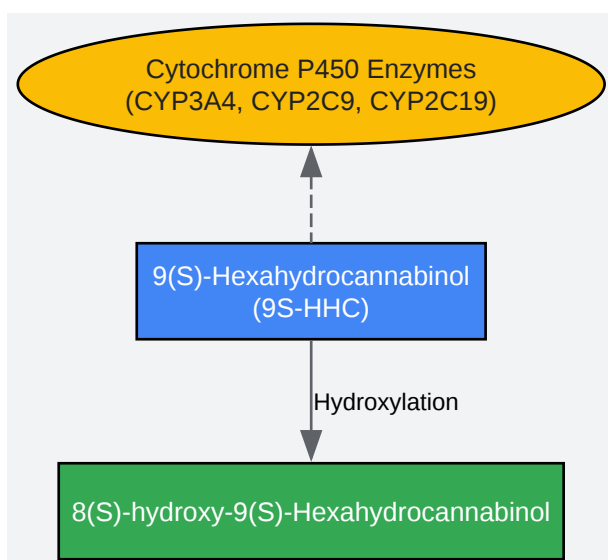
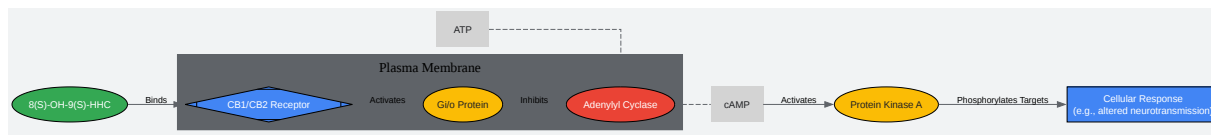
Table 2.1: Cannabinoid Receptor Binding Affinities (K_i) and Functional Activity (EC_{50}) of HHC Diastereomers

Compound	CB1 K _i (nM)	CB2 K _i (nM)	CB1 EC ₅₀ (nM)	CB2 EC ₅₀ (nM)
(9R)-HHC	15[9][12]	13[9][12]	3.4[12]	6.2[12]
(9S)-HHC	176[9][12]	105[9][12]	57[12]	55[12]
Δ ⁹ -THC	15[12]	9.1[12]	3.9[12]	2.5[12]

An early in-vivo study in rhesus macaques investigated the activity of the four stereoisomers of 8-OH-HHC. The results indicated that the cis-8-OH-9β-HHC stereoisomer, which corresponds to 8(S)-hydroxy-9(R)-HHC, demonstrated the highest activity.[3][4]

Signaling Pathways

As a cannabinoid, 8(S)-hydroxy-9(S)-HHC is expected to exert its effects through the G-protein coupled cannabinoid receptors CB1 and CB2. These receptors are predominantly coupled to the inhibitory G-protein, G_{oi}. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.



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